what is the basic structure of the germacrane skeleton
what is the basic structure of the germacrane skeleton
An In-depth Technical Guide to the Germacrane Skeleton
Introduction
Germacranes are a significant class of sesquiterpenoids characterized by a ten-membered cyclodecane (B1584694) ring. They are key intermediates in the biosynthesis of a vast array of other bicyclic sesquiterpenes, such as eudesmanes and guaianes.[1] First isolated and identified from various plant species, germacrane-type sesquiterpenoids, including germacrene A, B, C, D, and E, exhibit a range of biological activities, including antimicrobial, insecticidal, and anti-inflammatory properties, making them of considerable interest to researchers in natural product chemistry and drug development.[2][3] The conformational flexibility of the ten-membered ring is a defining characteristic of the germacrane skeleton, leading to complex stereochemistry and reactivity that governs its biological function and biosynthetic fate.
Core Structure and Nomenclature
The fundamental germacrane skeleton is a cyclodecane ring substituted with a methyl group at C4, an isopropyl group at C7, and a methyl group at C10, according to standard terpenoid numbering.[4][5] The name "germacrane" refers to this saturated parent hydrocarbon, while the more commonly occurring natural products are unsaturated derivatives known as germacrenes (containing double bonds) or functionalized variants like germacrones (containing a ketone group).
Caption: Fig. 1: Basic numbered Germacrane skeleton.
Conformational Analysis
A critical feature of the germacrane skeleton is the conformational flexibility of the 10-membered ring. Due to a low barrier to ring inversion, germacrane derivatives in solution often exist as a dynamic equilibrium of multiple, NMR-distinguishable conformers at room temperature or below.[6] For instance, (+)-germacrene A, a key biosynthetic intermediate, has been shown by variable-temperature NMR spectroscopy to exist as three primary conformers.[6] These conformers arise from the different possible orientations ('Up' or 'Down') of the methyl groups at C4 and C10 relative to the ring's average plane. The relative populations of these conformers can influence the molecule's reactivity and subsequent biosynthetic transformations, such as the Cope rearrangement to form elemene-type sesquiterpenes.[7]
Caption: Fig. 2: Conformational equilibrium of Germacrene A.
Quantitative Structural Data
Precise geometric parameters for the germacrane skeleton are best obtained from single-crystal X-ray diffraction studies. While the flexible nature of the ring means these parameters can vary significantly between different derivatives and conformers, data from a specific, rigid derivative provides a valuable reference. The following table summarizes selected bond lengths for germacrone (B1671451) type II, as determined by a 2024 single-crystal X-ray study.[8][9]
| Bond | Length (Å) | Bond Type | Description |
| O1–C1 | 1.2144 (9) | C=O | Carbonyl group |
| C1–C2 | 1.501 (1) | C(sp²)-C(sp³) | Bond adjacent to carbonyl |
| C2–C3 | 1.5221 (10) | C(sp³)-C(sp³) | Saturated carbon-carbon bond |
| C4–C5 | 1.3387 (11) | C=C | Endocyclic double bond |
| C5–C6 | 1.5121 (11) | C(sp²)-C(sp³) | Saturated bond adjacent to double bond |
| C7–C8 | 1.5002 (10) | C(sp³)-C(sp³) | Saturated carbon-carbon bond |
| C9–C10 | 1.5207 (10) | C(sp³)-C(sp³) | Saturated carbon-carbon bond |
| C1–C10 | 1.5292 (10) | C(sp²)-C(sp³) | Ring closure bond |
| C13–C14 | 1.5015 (11) | C(sp³)-C(sp³) | Isopropyl group C-C bond |
Table 1: Selected bond lengths from the crystal structure of germacrone type II. Data from Meurer et al., 2024.[8][9] Note: Standard deviations are in parentheses.
Biosynthesis
The biosynthesis of the germacrane skeleton begins with the acyclic C15 precursor, farnesyl diphosphate (B83284) (FPP).[10] A terpene synthase enzyme, specifically a germacrene A synthase (GAS), catalyzes the ionization of FPP by removing the diphosphate group. This generates a farnesyl carbocation, which then undergoes an intramolecular cyclization (C1 attacks C10) to form the 10-membered ring and a germacryl cation intermediate. A subsequent proton elimination, typically from C12, yields germacrene A.[11] This monocyclic intermediate is then a crucial branching point, serving as the substrate for further enzymatic cyclizations to produce bicyclic sesquiterpenoids like eudesmanes and guaianes.[1][12]
Caption: Fig. 3: Biosynthesis of Germacrene A and subsequent cyclizations.
Experimental Protocols
The structural elucidation of novel germacrane sesquiterpenoids relies on a combination of isolation and spectroscopic techniques.
Caption: Fig. 4: General workflow for germacrane structure elucidation.
Isolation and Purification Protocol
This generalized protocol is based on methods for isolating sesquiterpenoids from plant tissues.[13][14]
-
Extraction: Air-dried and powdered plant material (e.g., 500 g) is exhaustively extracted at room temperature with a solvent such as methanol (B129727) (MeOH) or a hexane/ethyl acetate (B1210297) mixture. The solvent is then removed under reduced pressure to yield a crude extract.
-
Solvent Partitioning (Optional): The crude MeOH extract can be suspended in water and sequentially partitioned with solvents of increasing polarity (e.g., hexane, chloroform, ethyl acetate) to pre-fractionate the components. Sesquiterpenes typically concentrate in the less polar fractions.
-
Initial Chromatography: The active fraction is subjected to Vacuum Liquid Chromatography (VLC) or Medium Pressure Liquid Chromatography (MPLC) on a silica (B1680970) gel column. A gradient elution system, starting with a non-polar solvent (e.g., n-hexane) and gradually increasing polarity with another solvent (e.g., ethyl acetate or acetone), is used to separate the extract into several sub-fractions.
-
Fine Purification: Sub-fractions showing promising profiles on TLC are further purified using preparative TLC or semi-preparative High-Performance Liquid Chromatography (HPLC), often on a reversed-phase (C18) or normal-phase column, to yield pure compounds.
NMR Spectroscopy for Structure Elucidation
NMR is the most powerful tool for determining the planar structure and relative stereochemistry of germacranes.[15][16][17]
-
Sample Preparation: 1-5 mg of the pure compound is dissolved in ~0.6 mL of a deuterated solvent (typically CDCl₃ or C₆D₆) in a standard 5 mm NMR tube.
-
1D NMR Spectra Acquisition:
-
¹H NMR: Provides information on the number and type of protons, their chemical environment, and scalar couplings (J-couplings), which helps define proton-proton connectivity.
-
¹³C NMR & DEPT: The ¹³C NMR spectrum reveals the number of unique carbon atoms. Distortionless Enhancement by Polarization Transfer (DEPT-135 and DEPT-90) experiments are used to distinguish between CH₃, CH₂, CH, and quaternary carbons.
-
-
2D NMR Spectra Acquisition:
-
COSY (Correlation Spectroscopy): Identifies ¹H-¹H spin-spin coupling networks, establishing vicinal proton relationships and tracing out carbon chains.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with its directly attached carbon atom.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are typically 2-3 bonds away. This is crucial for connecting spin systems across quaternary carbons and heteroatoms, assembling the complete carbon skeleton.
-
NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): Reveals through-space correlations between protons that are close to each other (< 5 Å), which is essential for determining the relative stereochemistry and conformational preferences of the molecule.
-
Single-Crystal X-ray Diffraction
For compounds that can be crystallized, X-ray diffraction provides unambiguous determination of the molecular structure and absolute configuration.[18]
-
Crystallization: High-purity compound is dissolved in a minimal amount of a suitable solvent or solvent mixture. Crystals are grown typically by slow evaporation of the solvent at a constant temperature.
-
Data Collection: A suitable single crystal is mounted on a diffractometer. The crystal is cooled (e.g., to 100 K) and irradiated with a monochromatic X-ray beam. As the crystal is rotated, a diffraction pattern of thousands of reflections is collected by a detector.
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The phase problem is solved using direct methods or Patterson methods to generate an initial electron density map. An atomic model is built into the map and refined against the experimental data to optimize atomic positions, leading to a final, highly accurate molecular structure.
References
- 1. (+)-Germacrene A Biosynthesis: The Committed Step in the Biosynthesis of Bitter Sesquiterpene Lactones in Chicory - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Germacrene - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Germacrane | C15H30 | CID 9548707 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Showing Compound Germacrene D (FDB003856) - FooDB [foodb.ca]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Redetermination of germacrone type II based on single-crystal X-ray data - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. homework.study.com [homework.study.com]
- 12. research.wur.nl [research.wur.nl]
- 13. Isolation, Structure Determination of Sesquiterpenes from Neurolaena lobata and Their Antiproliferative, Cell Cycle Arrest-Inducing and Anti-Invasive Properties against Human Cervical Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Structure Elucidation and Complete NMR Spectral Assignments of New Sesquiterpenes Isolated From Marine Derived Fungus Aspergillus sydowii-HB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Structure elucidation and complete NMR spectral assignments of a novel sesquiterpene glycoside from Ixeris sonchifolia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. discovery.researcher.life [discovery.researcher.life]
